molecular formula C14H10Cl2O3 B2524391 3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde CAS No. 338402-25-8

3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde

Cat. No.: B2524391
CAS No.: 338402-25-8
M. Wt: 297.13
InChI Key: IPSPQCYVIYGWQO-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde is a sophisticated chemical building block designed for advanced research and development. This compound integrates a 2,4-dihydroxybenzaldehyde scaffold, a structure recognized for its potent antioxidative and antibacterial activity , with a 2,4-dichlorobenzyl moiety. The dichlorophenyl group is a significant pharmacophore, notably present in compounds identified as inhibitors of enzymes like glycogen phosphorylase, suggesting potential research applications in metabolic disorders . The molecule's structural features make it a versatile key intermediate for synthesizing more complex organic compounds, particularly in the pharmaceutical and fine chemical industries . Its aldehyde group offers a reactive handle for condensation reactions, such as the formation of hydrazones or oximes, which are valuable in developing materials with non-linear optical properties or as analytical reagents . Similarly, the hydroxyl groups can be functionalized to modulate the compound's properties or for ring formation reactions . Researchers will find this compound valuable for exploring new drug candidates, specialty chemicals, and functional materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strict handling procedures are recommended.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-10-3-1-8(12(16)6-10)5-11-13(18)4-2-9(7-17)14(11)19/h1-4,6-7,18-19H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSPQCYVIYGWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=C(C=CC(=C2O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 2,4-dihydroxybenzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction.

    Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde. For instance, it has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study evaluated the compound's effect on leukemia cells, demonstrating a significant reduction in cell viability at micromolar concentrations. The mechanism was linked to the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Antifungal and Antiprotozoal Properties

This compound has also shown promising antifungal and antiprotozoal activities. It acts against various fungal strains and protozoan pathogens, suggesting its utility in treating infections caused by these organisms.

  • Research Findings : In vitro tests demonstrated that this compound exhibited strong inhibitory effects against Candida albicans and Trypanosoma brucei, indicating its potential as a therapeutic agent .

Herbicidal Formulations

The compound is being explored for use in agrochemical formulations due to its herbicidal properties. It can be combined with other active ingredients to enhance efficacy against various weed species.

  • Patent Insights : Recent patents describe formulations that incorporate this compound alongside pre-emergence herbicides. These formulations have shown improved biological effectiveness in controlling weed populations while minimizing environmental impact .

Comparative Analysis of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AnticancerHuman leukemia cells15
AntifungalCandida albicans10
AntiprotozoalTrypanosoma brucei12
Herbicidal EffectVarious grass weeds20

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several bioactive molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde C₁₄H₁₀Cl₂O₃ 297.14 2,4-dihydroxy; 3-(2,4-dichlorobenzyl) Potential antioxidant/pharmacophore
4-(4-Chlorophenyl)-2-(3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (77b) C₂₅H₁₉Cl₃N₂OS 513.86 Dichlorophenyl, methoxyphenyl, pyrazolyl-thiazole EGFR inhibitor (IC₅₀ = 114.2 nM)
1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone C₁₇H₁₃Cl₂NO 334.20 Dichlorophenyl, dimethylaminophenyl, enone Conjugated system for reactivity
3-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone C₁₈H₁₄Cl₂N₂O₂ 361.22 Dichlorobenzyl, hydroxypyridinone, pyridinyl Potential kinase/antimicrobial activity

Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Effects: Dichlorophenyl vs. Methoxyphenyl: In , replacing methoxy with chlorine improves EGFR inhibition (e.g., 77b vs. methoxy derivatives), likely due to increased electron-withdrawing effects and steric fit .
  • Lipophilicity and Bioavailability : Dichlorophenyl groups enhance logP values, favoring blood-brain barrier penetration in neuroactive compounds (e.g., triazole antifungals in ) .

Data Tables

Table 1: Physicochemical Properties

Compound logP (Predicted) Water Solubility (mg/mL) pKa (Hydroxyl)
Target Compound 3.2 0.12 9.1, 10.3
1-(2,4-Dichlorophenyl)prop-2-enone 4.1 0.08 N/A
Spirodiclofen 5.8 0.003 4.5

Biological Activity

3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde is a synthetic compound that belongs to the class of dihydroxybenzaldehydes. This compound has garnered attention due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H10_{10}Cl2_{2}O3_{3}
  • Molecular Weight : 295.13 g/mol
  • CAS Number : Not specifically listed but related to known compounds in the same class.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

This compound exhibits potent antioxidant properties that help in neutralizing free radicals and reducing oxidative stress. Research indicates that dihydroxybenzaldehyde derivatives can significantly scavenge free radicals, which is crucial in preventing cellular damage.

2. Antibacterial Activity

Studies have shown that compounds similar to this compound possess antibacterial effects against various pathogens. For example:

  • E. coli : Inhibition of growth at concentrations as low as 50 µg/mL.
  • Staphylococcus aureus : Effective at 100 µg/mL.

Table 1 summarizes the antibacterial activity of related compounds:

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-[(2,4-Dichlorophenyl)methyl]-...E. coli50 µg/mL
Staphylococcus aureus100 µg/mL
2,4-DihydroxybenzaldehydeE. coli40 µg/mL
Bacillus subtilis60 µg/mL

3. Anticancer Properties

Research has indicated that this compound may exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A notable study demonstrated that treatment with related dihydroxybenzaldehyde compounds resulted in a significant decrease in cell viability in human cancer cell lines such as:

  • HeLa cells : IC50 = 25 µM
  • MCF-7 cells : IC50 = 30 µM

Table 2 presents data on the cytotoxic effects observed in different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest
L1210 leukemia38Inhibition of ribonucleotide reductase

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Antitumor Activity Study :
    A study assessed the antitumor effects of various dihydroxybenzaldehyde derivatives on L1210 murine leukemia cells. The results showed a significant increase in lifespan (% ILS) of treated animals compared to controls.
  • Antibacterial Efficacy :
    Another study evaluated the antibacterial efficacy of synthesized derivatives against clinical isolates of bacteria. Results indicated that modifications to the phenolic structure enhanced antibacterial activity.

Q & A

Q. Key considerations :

  • Protect phenolic -OH groups (e.g., acetylation) to prevent side reactions.
  • Optimize temperature (60–80°C) to balance reaction rate and decomposition risks .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:
Use a multi-technique approach:

  • Chromatography : HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, aldehyde proton at δ 9.8–10.2 ppm) .
    • IR : Detect hydroxyl (3200–3500 cm⁻¹) and aldehyde (~2820, 1720 cm⁻¹) stretches .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced: How do electronic effects of substituents influence its reactivity in nucleophilic addition reactions?

Answer:
The electron-withdrawing Cl groups on the phenyl ring reduce electron density at the aldehyde carbon, slowing nucleophilic attack. Conversely, ortho/para hydroxyl groups enhance electrophilicity via resonance stabilization of the transition state. For example:

  • In reactions with amines, the dichlorophenyl group decreases reaction rates by ~30% compared to non-halogenated analogs .
  • Methodological tip : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:
Address discrepancies via:

  • Dose-response assays : Test across a wide concentration range (e.g., 0.1–100 µM) to identify therapeutic windows .
  • Selectivity profiling : Compare activity against target pathogens (e.g., E. coli) vs. mammalian cell lines (e.g., HEK293) to assess specificity .
  • Molecular docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) vs. human kinases to explain dual effects .

Advanced: What challenges arise in interpreting NOESY or X-ray crystallography data for this compound?

Answer:

  • Steric hindrance : The bulky dichlorophenyl group restricts conformational flexibility, complicating NOESY cross-peak assignments. Use dynamic NMR (variable-temperature studies) to resolve overlapping signals .
  • Crystallization issues : Hydroxyl groups promote polymorph formation. Optimize solvent (e.g., DMSO/water mixtures) and slow evaporation for single-crystal growth .

Basic: What are optimal storage conditions to prevent degradation?

Answer:

  • Store under argon or nitrogen at –20°C in amber vials to inhibit oxidation of the aldehyde group .
  • Pre-dry solvents (e.g., molecular sieves) for solutions to avoid hydrolysis .

Advanced: Which computational models best predict its interactions with cytochrome P450 enzymes?

Answer:

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model binding to CYP3A4 active sites over 100-ns trajectories .
  • QSAR models : Train datasets with logP and Hammett constants to predict metabolic stability (R² > 0.85) .

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